molecular formula C25H29NO5 B282387 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282387
M. Wt: 423.5 g/mol
InChI Key: NOZNHKRGHKLVHY-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BPP-3 and is synthesized using a specific method. In

Mechanism of Action

BPP-3 works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, BPP-3 inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, BPP-3 can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
BPP-3 has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, BPP-3 has been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. Additionally, BPP-3 has been found to have neuroprotective properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BPP-3 in lab experiments is that it is a highly specific inhibitor of HDACs. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using BPP-3 is that it can be toxic to cells at high concentrations. Therefore, it is important to use appropriate concentrations of BPP-3 in lab experiments.

Future Directions

There are several future directions for research involving BPP-3. One possible direction is to investigate the potential use of BPP-3 in combination with other anti-cancer drugs. Another possible direction is to study the effects of BPP-3 on other biological processes, such as angiogenesis and metastasis. Additionally, further research is needed to determine the optimal concentrations of BPP-3 for use in lab experiments and potential clinical applications.
In conclusion, BPP-3 is a promising compound with potential applications in scientific research, particularly in the field of cancer research. The synthesis method of BPP-3 involves several steps, and the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to using BPP-3 in lab experiments, further research is needed to explore its potential applications and optimal use.

Synthesis Methods

The synthesis of BPP-3 involves several steps, including the reaction of 4-tert-butylbenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with hydroxylamine hydrochloride. The final step in the synthesis process involves the reaction of the resulting compound with 2-(2-hydroxyethoxy)ethylamine. This process yields BPP-3 as a white powder.

Scientific Research Applications

BPP-3 has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BPP-3 has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, BPP-3 has been found to inhibit the growth of cancer cells, making it a promising compound for the development of cancer treatments.

properties

Molecular Formula

C25H29NO5

Molecular Weight

423.5 g/mol

IUPAC Name

(4Z)-5-(4-tert-butylphenyl)-1-[2-(2-hydroxyethoxy)ethyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO5/c1-25(2,3)19-11-9-17(10-12-19)21-20(22(28)18-7-5-4-6-8-18)23(29)24(30)26(21)13-15-31-16-14-27/h4-12,21,27-28H,13-16H2,1-3H3/b22-20-

InChI Key

NOZNHKRGHKLVHY-XDOYNYLZSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2CCOCCO

SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOCCO

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCOCCO

Origin of Product

United States

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